N,N'-(Pyridin-2-ylmethylene)diacetamide
Description
Contextualization within Ligand Design and Coordination Chemistry Research
Ligand design is a cornerstone of modern coordination chemistry, aiming to create molecules with specific donor atoms arranged in a predetermined geometry to selectively bind metal ions. The pyridine (B92270) ring is a fundamental building block in this endeavor. enpress-publisher.comresearchgate.netresearchgate.net It is a six-membered aromatic heterocycle containing a nitrogen atom, which acts as an excellent donor site for metal coordination. nih.govnih.gov The incorporation of a pyridine moiety into a larger molecular scaffold, such as in N,N'-(Pyridin-2-ylmethylene)diacetamide, introduces specific electronic and steric properties that influence the resulting metal complex's stability, geometry, and reactivity.
The study of such ligands is crucial for developing new catalysts, molecular sensors, and materials with unique magnetic or optical properties. Pyridyl aroyl hydrazone-based metal complexes, for instance, have been investigated for their role in electrocatalytic hydrogen evolution, showcasing the functional potential of these ligand systems. nih.govacs.orgnih.gov
Overview of Multidentate Nitrogen and Oxygen Donor Ligand Systems
Multidentate ligands, also known as chelating agents, are molecules that can bind to a central metal atom through two or more donor atoms. ncert.nic.in This class of ligands is of paramount importance in coordination chemistry as they form more stable complexes compared to their monodentate counterparts, an effect known as the chelate effect. Ligands containing both nitrogen and oxygen donor atoms are particularly common and versatile. researchgate.netresearchgate.net
The combination of a "hard" oxygen donor and a "borderline" nitrogen donor allows for the coordination of a wide variety of metal ions. In structures related to this compound, the pyridine nitrogen, imine or amine nitrogens, and amide or enolate oxygens can all participate in binding to a metal center. researchgate.net The specific coordination mode can vary depending on the metal ion's size, charge, and electronic configuration, as well as the ligand's flexibility and the reaction conditions. The denticity of the ligand, which is the number of donor atoms that can bind to the central metal, is a critical factor in determining the geometry of the resulting complex. ncert.nic.in
Structural Versatility and Reactive Potential of Related Pyridyl-Derived Scaffolds
The pyridine scaffold is a privileged structure in chemistry due to its presence in numerous natural products, pharmaceuticals, and functional materials. enpress-publisher.comresearchgate.netresearchgate.net Its derivatives exhibit a wide range of biological activities and are used in the synthesis of dyes and agricultural chemicals. enpress-publisher.comresearchgate.netresearchgate.net The versatility of the pyridine ring stems from its aromaticity, polarity, and the reactivity of the ring carbons and the nitrogen atom. nih.gov
In the context of ligands, the pyridine unit can be functionalized at various positions to create diverse molecular architectures. For example, linking the pyridine ring to other coordinating groups via a methylene (B1212753) bridge, as in this compound, provides rotational freedom that can accommodate different coordination geometries. Related structures, such as bis(pyridin-3-ylmethyl)ethanediamide, demonstrate how the pyridyl groups can be oriented to form specific supramolecular assemblies through hydrogen bonding. nih.gov The reactive potential of these scaffolds is further enhanced by the possibility of tautomerism in the acylhydrazone or related moieties, which can influence the electronic properties and coordination behavior of the ligand.
The synthesis of such compounds often involves the condensation reaction between a pyridine aldehyde or ketone with a hydrazine (B178648) or amine derivative, leading to the formation of a Schiff base or a related N-substituted product. scispace.com These reactions are typically straightforward and allow for the systematic variation of the ligand's structure to fine-tune its properties.
Structure
3D Structure
Properties
IUPAC Name |
N-[acetamido(pyridin-2-yl)methyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3O2/c1-7(14)12-10(13-8(2)15)9-5-3-4-6-11-9/h3-6,10H,1-2H3,(H,12,14)(H,13,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBJYNWITKJOTEE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(C1=CC=CC=N1)NC(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901269993 | |
| Record name | N,N′-(2-Pyridinylmethylene)bis[acetamide] | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901269993 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
924858-90-2 | |
| Record name | N,N′-(2-Pyridinylmethylene)bis[acetamide] | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=924858-90-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N,N′-(2-Pyridinylmethylene)bis[acetamide] | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901269993 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Mechanistic Investigations of N,n Pyridin 2 Ylmethylene Diacetamide
Historical and Current Synthetic Routes to N,N'-(Pyridin-2-ylmethylene)diacetamide
The synthesis of this compound, like other N-acylhydrazones, is centered around the formation of a hydrazone linkage through the condensation of a hydrazide derivative with an aldehyde.
The most common and historically significant method for synthesizing N-acylhydrazones is the acid-catalyzed condensation reaction between an acylhydrazide and an aldehyde or ketone. mdpi.comekb.eg For this compound, this would typically involve the reaction of 2-pyridinecarboxaldehyde (B72084) with acetohydrazide, followed by acetylation, or a more direct route with a pre-acetylated hydrazine (B178648) derivative.
The general procedure involves dissolving the hydrazide and the aldehyde in a suitable solvent, commonly an alcohol like ethanol, and adding a few drops of a catalyst, such as glacial acetic acid. The mixture is then heated under reflux for several hours. nih.gov The reaction progress is monitored using thin-layer chromatography (TLC). Upon completion, the product often precipitates from the solution upon cooling or after pouring the mixture into cold water. The solid product can then be purified by recrystallization. nih.gov The N-acylhydrazone backbone is characterized by the presence of amide (-C(O)-NH-) and imine (-N=CH-) functional groups, which can be confirmed using spectroscopic methods like FT-IR, NMR, and mass spectrometry. mdpi.comnih.gov N-acylhydrazones derived from aromatic aldehydes typically exist predominantly in the more stable (E)-configuration around the C=N double bond due to steric hindrance. nih.gov
Table 1: General Conditions for Conventional N-Acylhydrazone Synthesis
| Parameter | Typical Condition | Purpose |
| Reactants | Acylhydrazide, Aldehyde/Ketone | Forms the N-acylhydrazone structure |
| Solvent | Ethanol, Methanol (B129727) | Dissolves reactants |
| Catalyst | Glacial Acetic Acid | Speeds up the condensation reaction |
| Temperature | Reflux | Provides energy to overcome activation barrier |
| Purification | Recrystallization | Isolates and purifies the final product |
Microwave-Assisted Synthesis Protocols
In recent years, microwave-assisted organic synthesis (MAOS) has emerged as a powerful alternative to conventional heating methods. For the synthesis of N-acylhydrazones and related pyridine (B92270) heterocycles, microwave irradiation offers significant advantages, including dramatically reduced reaction times (from hours to minutes), higher product yields, and increased product purity by minimizing side reactions. nih.govnih.gov
While a specific protocol for this compound is not extensively documented in the surveyed literature, analogous syntheses demonstrate the effectiveness of this technique. For instance, the synthesis of various N-substituted pyrido[2,3-d]pyrimidin-7(8H)-ones is achieved by treating a precursor with an amine in methanol under microwave irradiation. nih.gov Similarly, the cycloaddition reactions to form 3,6-di(pyridin-2-yl)pyridazines were accelerated from several days under conventional reflux to just hours using superheated microwave conditions. nih.govresearchgate.net Some procedures can even be performed under solvent-free conditions, further enhancing the green credentials of the synthesis. researchgate.netresearchgate.net A proposed microwave-assisted synthesis for this compound would involve combining the reactants, potentially with a solid catalyst like Montmorillonite K-10, and irradiating the mixture for a short period. nih.gov
Table 2: Comparison of Conventional vs. Microwave-Assisted Synthesis for Related Heterocycles
| Compound Type | Conventional Method (Time) | Microwave Method (Time) | Reference |
| 3,6-di(pyridin-2-yl)pyridazines | Several days (reflux) | Several hours | nih.gov |
| 2,4 Dihydroxy 1,8-Naphthyridines | Not specified | 3-4 minutes | researchgate.net |
| N-acyl hydrazone derivatives | 2-3 hours (reflux) | Not specified, but noted for speed | nih.gov |
| Iminoarylhydrazones | Not specified | 2-10 minutes | psu.edu |
Solvent Effects on Reaction Yield and Selectivity
The choice of solvent can have a profound impact on the synthesis of N-acylhydrazones, influencing not only the reaction yield but also the stereochemical outcome. The N-acylhydrazone structure can exist as a mixture of geometric isomers (E/Z) around the C=N bond and conformational isomers (synperiplanar/antiperiplanar) due to rotation around the N-C(O) amide bond. nih.govbohrium.com
Derivatization Strategies and Analogue Synthesis
The this compound scaffold offers multiple sites for chemical modification, allowing for the synthesis of a diverse library of analogues. These modifications can be broadly categorized into changes to the acylhydrazone portion and substitutions on the pyridine ring.
The acylhydrazone moiety (-C(O)-NH-N=CH-) is rich in functionality and presents several handles for derivatization. The amide nitrogen and the imine carbon are key sites for modification. Studies on related N-acylhydrazones have shown that N-methylation can significantly alter the conformational preferences and physicochemical properties of the molecule. nih.gov
Further derivatization can be achieved by altering the acetyl groups. For instance, the acetyl groups could be replaced with other acyl groups (e.g., benzoyl, substituted benzoyl) by starting the synthesis with different acylhydrazides. This allows for the introduction of a wide range of electronic and steric diversity into the molecule. The introduction of electron-withdrawing or electron-donating groups into this part of the molecule has been shown to modulate the biological activity of N-acylhydrazone derivatives. utar.edu.my
The pyridine ring is an electron-deficient aromatic system, which dictates its reactivity towards substitution. youtube.com Direct C-H functionalization has become a primary strategy for modifying such heterocycles, avoiding the need for pre-functionalized starting materials and offering more sustainable synthetic routes. rsc.org
Key strategies for modifying the pyridine ring in the target compound include:
Electrophilic Aromatic Substitution: This is generally difficult on an unactivated pyridine ring due to its electron-poor nature. However, it can be facilitated by first converting the pyridine to a pyridine-N-oxide, which activates the ring for electrophilic attack, particularly at the 4-position. youtube.com
Nucleophilic Aromatic Substitution: The electron-deficient nature of the pyridine ring makes it susceptible to nucleophilic attack, especially at the 2- and 4-positions. This can be used to introduce a variety of substituents.
C-H Functionalization: Modern methods allow for the direct coupling of various groups to the C-H bonds of the pyridine ring. Recent advances have demonstrated pH-switchable strategies that allow for highly regioselective C-H functionalization at either the meta or para positions. nih.gov Late-stage functionalization using these techniques is particularly valuable for modifying complex molecules. nih.gov These methods could be applied to introduce alkyl or aryl groups onto the pyridine ring of this compound, thereby tuning its properties. rsc.orgnih.gov
Formation of Polymeric Structures and Frameworks
The molecular architecture of this compound, featuring both amide and pyridyl functionalities, makes it a promising candidate for the construction of supramolecular assemblies and coordination polymers. nih.gov The nitrogen atom of the pyridine ring can act as a coordination site for metal ions, while the amide groups offer potential for hydrogen bonding. nih.gov
Research on analogous bis(pyridyl-substituted) diamide (B1670390) molecules has demonstrated their capacity to form intricate polymeric structures. nih.gov For instance, bis(pyridin-n-ylmethyl)ethanediamide molecules are known to act as co-crystal formers through conventional hydrogen bonding and can also coordinate with metals. nih.gov These interactions give rise to a variety of structural motifs, including one-dimensional tapes and more complex three-dimensional networks. The final architecture of these assemblies is often influenced by the choice of metal ion, counter-anions, and the presence of solvent molecules, which can be incorporated into the crystal lattice.
While specific studies on the polymeric structures formed exclusively from this compound are not extensively documented, the known behavior of structurally similar compounds suggests its potential to form coordination polymers. The combination of the pyridyl nitrogen as a metal-binding site and the amide N-H and C=O groups as hydrogen bond donors and acceptors, respectively, provides the necessary functionalities for creating extended networks.
Table 1: Potential Interaction Modes for Polymeric Assembly
| Interacting Group | Potential Role in Polymer Formation |
| Pyridine Nitrogen | Coordination to metal centers |
| Amide N-H | Hydrogen bond donor |
| Amide C=O | Hydrogen bond acceptor, potential secondary coordination site |
The exploration of these interactions could lead to the design of novel materials with tailored properties, such as specific catalytic activities or guest-hosting capabilities within a porous framework.
Reaction Mechanism Elucidation
A probable synthetic route involves the reaction of 2-aminomethylpyridine with an acetylating agent. Alternatively, a reaction pathway analogous to the synthesis of other diacetamides could involve the condensation of 2-pyridinecarboxaldehyde with acetamide (B32628).
The synthesis of diacetamides and related amide structures often employs catalysts to enhance reaction rates and yields. For the formation of this compound, several types of catalysts and reagents can be considered based on analogous reactions.
Acid Catalysis: Acid catalysts are frequently used in condensation reactions. For instance, the synthesis of N-(pyridin-2-yl)imidates, which share structural similarities, can be achieved using heterogeneous Lewis acid catalysts like Al₂O₃. mdpi.com Such catalysts can activate carbonyl groups, facilitating nucleophilic attack.
Base Catalysis: Base-catalyzed reactions are also common for amide formation. In the synthesis of related N-substituted acetamides, bases can be used to deprotonate the amine or amide nitrogen, increasing its nucleophilicity. researchgate.net
Metal Catalysis: Transition metal catalysts, particularly copper and palladium, have been shown to be effective in forming C-N bonds in related systems. Copper(II) acetate (B1210297) (Cu(OAc)₂) has been successfully used as a catalyst for the cross-coupling of methyl ketones and pyridin-2-amines to form N-(2-pyridyl)-α-ketoamides. researchgate.net Similarly, CuO has been identified as an efficient catalyst for diacetamide (B36884) synthesis through an amide exchange reaction. rsc.org Palladium catalysts are also widely used in cross-coupling reactions to form C-N bonds. nih.gov
Table 2: Potential Catalysts for the Synthesis of this compound
| Catalyst Type | Example | Potential Role |
| Lewis Acid | Al₂O₃ | Activation of carbonyl groups |
| Copper(I/II) Salts | Cu(OAc)₂, CuO | Catalysis of C-N bond formation |
| Palladium Complexes | Pd(TFA)₂ | Catalysis of cross-coupling reactions |
The choice of catalyst and reaction conditions would be critical in optimizing the synthesis of this compound, influencing both the reaction rate and the selectivity towards the desired product.
The kinetics of the formation of this compound would be influenced by factors such as reactant concentrations, temperature, and the presence of a catalyst. While specific kinetic data for this reaction are not available, studies on the thermal decomposition of N-substituted diacetamides suggest that these reactions often follow first-order kinetics. nih.gov The rate of reaction is also dependent on the nature of the substituents. nih.gov
For related systems, such as the decomposition of metal complexes of 2-(2-(2-hydroxybenzyliden)hydrazinyl)-2-oxo-N-(pyridin-2-yl)acetamide, thermodynamic parameters like activation energy (Ea), enthalpy of activation (ΔH), and Gibbs free energy of activation (ΔG) have been calculated using methods like Coats-Redfern and Horowitz-Metzger. scispace.com These studies indicate that the stability and decomposition pathways are significantly influenced by the coordination environment. scispace.com
Table 3: General Thermodynamic Parameters in Related Amide Syntheses
| Parameter | General Trend | Implication for Synthesis |
| ΔH (Enthalpy) | Negative (Exothermic) | Reaction is energetically favorable. |
| ΔS (Entropy) | Negative | Reaction leads to a more ordered state. |
| ΔG (Gibbs Free Energy) | Negative (at appropriate temperatures) | Reaction is spontaneous. |
To drive the reaction towards product formation, it might be necessary to remove a byproduct, such as water, or to use an excess of one of the reactants.
Tautomerism is a key consideration in the chemistry of this compound. The presence of the amide groups allows for the possibility of keto-enol and iminol tautomerism. The diacetamide moiety can exist in equilibrium between the diketo form and the enol or iminol forms.
Furthermore, the pyridine ring introduces the possibility of amino-imino tautomerism. Theoretical studies on related N-(pyridin-2-yl)acetamide systems have shown the existence of multiple tautomeric forms, including acylamino, hydroxyimino, and acylimino forms. rsc.org The relative stability of these tautomers is influenced by factors such as the solvent and the electronic nature of substituents.
The tautomeric equilibrium can have a significant influence on the synthetic pathway and the reactivity of the final product. For example, the enol or iminol tautomers can exhibit different nucleophilic or electrophilic properties compared to the keto form, potentially leading to different reaction products under certain conditions. The presence of different tautomers in solution could also affect the formation of polymeric structures, as the hydrogen bonding patterns and coordination abilities of each tautomer would differ.
Table 4: Potential Tautomeric Forms of this compound
| Tautomeric Form | Structural Feature | Potential Influence on Reactivity |
| Diketo | Two C=O groups | Standard amide reactivity |
| Keto-Enol | One C=O and one C=C-OH group | Increased nucleophilicity at the enol oxygen |
| Di-iminol | Two C=N-OH groups | Altered coordination and hydrogen bonding properties |
| Pyridine Amino-Imino | Equilibrium between -NH- and =N- forms | Affects basicity and coordination of the pyridine ring |
Understanding and controlling the tautomeric equilibria are therefore crucial for the predictable synthesis and application of this compound and its derivatives.
Coordination Chemistry of N,n Pyridin 2 Ylmethylene Diacetamide
Ligand Behavior and Coordination Modes
The coordination behavior of N,N'-(Pyridin-2-ylmethylene)diacetamide is dictated by the presence of multiple potential donor sites: the pyridinic nitrogen, the imine nitrogen, and the two carbonyl oxygen atoms of the diacetamide (B36884) moiety. This arrangement allows for a variety of coordination modes, making it a versatile chelating agent for transition metal ions.
Chelating Properties with Transition Metal Ions
The presence of both nitrogen and oxygen donor atoms allows this compound to form stable chelate rings with transition metal ions. The geometry and stability of these complexes are influenced by the nature of the metal ion and the coordination environment.
Organic chelating agents containing amide groups have a strong capacity to form metal complexes. Depending on the reaction conditions and the metal ion involved, this compound can exhibit different denticity. It can act as a bidentate ligand, coordinating through the pyridinic nitrogen and one of the amide oxygen atoms, or potentially as a tridentate or even a tetradentate ligand, involving both amide groups and the pyridine (B92270) nitrogen. The flexibility of the diacetamide group allows it to adopt conformations that facilitate the formation of stable five- or six-membered chelate rings. Some related pyridine-based ligands have been shown to act as bidentate chelating agents ijpcbs.com.
The coordination of this compound to a metal center typically involves the nitrogen atom of the pyridine ring and the oxygen atoms of the amide groups. The lone pair of electrons on the pyridinic nitrogen makes it a strong donor. The carbonyl oxygen atoms of the diacetamide moiety can also coordinate to the metal ion. In some complexes of similar ligands, coordination occurs through the nitrogen from a piperazine (B1678402) ring and the oxygen from an amide group ijpcbs.com. Pyridine itself is a well-known monodentate ligand in transition metal complexes inorgchemres.org. The combination of these donor atoms within a single molecule enhances its chelating ability.
Amide groups can exist in tautomeric equilibrium with their iminol form (-C(OH)=N-). This amido-iminol tautomerism can play a crucial role in the chelation process. The conversion to the iminol form can increase the nucleophilicity of the nitrogen atom and provide a deprotonatable hydroxyl group, which can then coordinate to the metal ion as an anionic donor. This mode of coordination can lead to the formation of very stable complexes. The iminol form's nitrogen is significantly more nucleophilic than the corresponding amide nitrogen researchgate.net.
Influence of Reaction Conditions on Complexation (e.g., pH, Metal Concentration)
The formation of metal complexes with this compound is highly dependent on the reaction conditions. The pH of the solution can influence the protonation state of the ligand, particularly the pyridine nitrogen and the potential for deprotonation of the amide or iminol groups. For instance, in related systems, pH changes have been shown to affect the coordination, leading to deprotonation of secondary amine groups on the ligand inorgchemres.org. The concentration of both the metal ion and the ligand will also dictate the stoichiometry of the resulting complex. In some cases, the nature of the solvent can also play a significant role in the coordination geometry, with solvent molecules potentially occupying coordination sites on the metal center inorgchemres.org.
Synthesis and Characterization of Metal Complexes
The synthesis of metal complexes with this compound is typically achieved by reacting the ligand with a suitable metal salt in an appropriate solvent. The resulting complexes can be characterized by a variety of spectroscopic and analytical techniques to determine their structure and properties.
The synthesis of related ligands, such as N,N'-bis(pyridin-4-yl)pyridine-2,6-dicarboxamide, has been reported, and their coordination compounds with manganese(II) and cadmium(II) have been structurally characterized using single-crystal X-ray diffraction nih.gov. In these complexes, the pyridine nitrogen atoms were found to coordinate to the metal centers.
The characterization of such complexes often involves techniques like infrared (IR) spectroscopy to observe shifts in the vibrational frequencies of the C=O and C=N bonds upon coordination. Nuclear Magnetic Resonance (NMR) spectroscopy provides information about the ligand's environment in the complex. Electronic spectroscopy (UV-Vis) can be used to study the d-d transitions of the metal ion and charge transfer bands. Molar conductivity measurements can help determine the electrolytic nature of the complexes ijpcbs.com.
Below is a table summarizing the characterization data for a related N,N'-(piperazine-1,4-dibis((phenyl)methylene))diacetamide ligand and its complexes, which can provide insight into the expected data for this compound complexes.
| Compound/Complex | Molar Conductance (Ω⁻¹cm²mol⁻¹) | Magnetic Moment (μeff, B.M.) | Key IR Bands (cm⁻¹) |
| Ligand | - | - | ν(N-H): 3250, ν(C=O): 1680 |
| Cu(II) Complex | 2.5 | 1.8 | ν(N-H): shifted, ν(C=O): shifted, ν(M-N): ~500, ν(M-O): ~450 |
| Ni(II) Complex | 3.1 | 2.7 (octahedral) | ν(N-H): shifted, ν(C=O): shifted, ν(M-N): ~510, ν(M-O): ~460 |
| Co(II) Complex | 1.9 | 3.8 (tetrahedral) | ν(N-H): shifted, ν(C=O): shifted, ν(M-N): ~490, ν(M-O): ~440 |
| Zn(II) Complex | 4.0 | Diamagnetic | ν(N-H): shifted, ν(C=O): shifted, ν(M-N): ~480, ν(M-O): ~430 |
Data adapted from a study on a related diacetamide ligand ijpcbs.com.
This table illustrates how physical and spectroscopic data can be used to infer the geometry and coordination environment of the metal ions in these types of complexes.
Preparation of Complexes with Various Metal Ions (e.g., Co(II), Ni(II), Cu(II), Zn(II), Fe(II), Ag(I))
The synthesis of metal complexes with ligands structurally similar to this compound is typically achieved through the reaction of the ligand with a corresponding metal salt in a suitable solvent. Ethanolic or methanolic solutions are commonly employed for these reactions.
For divalent metal ions such as Co(II), Ni(II), Cu(II), Zn(II), and Fe(II), the corresponding chloride, nitrate, or perchlorate (B79767) salts are often used as precursors. For instance, the preparation of a Co(II) complex can be carried out by reacting cobalt(II) chloride hexahydrate with the ligand in a 1:2 molar ratio in an aqueous or alcoholic solution. ulaval.canih.govresearchgate.net Similarly, Ni(II) complexes have been synthesized by reacting nickel(II) perchlorate hexahydrate with N,N,N′,N′-tetrakis(2-pyridylmethyl)alkanediamine ligands in a 1:1 stoichiometry in alcoholic solutions, yielding mononuclear complexes. asianpubs.org The synthesis of Cu(II) complexes often involves the reaction of copper(II) acetate (B1210297) or chloride with the ligand in a hot ethanolic solution. mdpi.com The reaction of Zn(II) salts like zinc(II) chloride with pyridine-N-oxide ligands has also been reported to yield stable complexes. rsc.org Fe(II) complexes can be prepared by reacting ferrous salts with the ligand in a deoxygenated solvent to prevent oxidation of the iron center. rdd.edu.iqresearchgate.netresearchgate.net
The synthesis of Ag(I) complexes with pyridine-containing ligands has been accomplished using silver perchlorate (AgClO4). In some cases, the presence of Ag(I) can mediate the hydrolysis of the ligand, leading to the formation of new coordinated species. mdpi.com
The general synthetic approach involves dissolving the ligand and the metal salt in separate portions of the solvent, followed by mixing the solutions and often heating under reflux to facilitate complex formation. The resulting complexes can then be isolated by cooling the reaction mixture and collecting the precipitated solid by filtration. The products are typically washed with a suitable solvent and dried.
Stoichiometry and Nuclearity of Coordination Compounds
The stoichiometry and nuclearity of the resulting coordination compounds are influenced by several factors, including the metal-to-ligand ratio used in the synthesis, the nature of the metal ion, and the coordination properties of the ligand itself.
For ligands with multiple donor sites like this compound, both mononuclear and polynuclear complexes can be formed. In many cases, a 1:2 metal-to-ligand stoichiometry is observed, particularly with divalent metal ions, leading to the formation of [M(L)₂]ⁿ⁺ type complexes. ijpcbs.com For example, studies on related iminodiacetamide ligands have shown the preferential formation of ML₂ complexes. irb.hr
However, 1:1 metal-to-ligand ratios are also common, especially when the ligand can act as a tetradentate or pentadentate chelator, leading to mononuclear complexes of the type [MLX₂], where X is a counter-ion or a solvent molecule. ijpcbs.com The formation of dinuclear or polynuclear complexes can occur when the ligand contains bridging functionalities or when specific reaction conditions are employed. For instance, the use of N-(2-pyridylmethyl)iminodiacetate with various divalent metal ions has led to the formation of both discrete trinuclear complexes and 1D coordination polymers. researchgate.netrsc.org
The nuclearity of the complexes can also be influenced by the presence of co-ligands. The "assisted self-assembly" approach, where a co-ligand like a carboxylate or β-diketonate is introduced, can lead to the formation of high-nuclearity coordination compounds. mdpi.comnih.gov
| Metal Ion | Common Stoichiometry (Metal:Ligand) | Observed Nuclearity | Reference |
|---|---|---|---|
| Co(II) | 1:2 | Mononuclear, Trinuclear | ijpcbs.comresearchgate.net |
| Ni(II) | 1:1, 1:2 | Mononuclear, Dinuclear | ijpcbs.comchemrevlett.com |
| Cu(II) | 1:1, 1:2 | Mononuclear, Dinuclear | ijpcbs.com |
| Zn(II) | 1:2 | Mononuclear | ijpcbs.com |
| Fe(II) | 1:1, 1:2 | Mononuclear | rdd.edu.iqresearchgate.net |
Stereochemistry and Geometry of Metal Centers (e.g., Octahedral, Square Planar, Tetrahedral)
The stereochemistry and coordination geometry of the metal centers in complexes with this compound and related ligands are dictated by the coordination number of the metal ion and the chelation behavior of the ligand.
Octahedral Geometry: A six-coordinate octahedral geometry is commonly observed for Co(II), Ni(II), and Fe(II) complexes. ijpcbs.com In these cases, the ligand can act as a tridentate or tetradentate donor, with the remaining coordination sites being occupied by other ligands, such as solvent molecules or counter-ions. For instance, Ni(II) complexes with N,N,N′,N′-tetrakis(2-pyridylmethyl)alkanediamine ligands exhibit an octahedral geometry around the Ni(II) ion. asianpubs.org Similarly, Co(II) complexes with related ligands have been found to possess a distorted octahedral geometry. nih.govresearchgate.net
Square Planar Geometry: Square planar geometry is often observed for Ni(II) and Cu(II) complexes, particularly when the ligand enforces a planar arrangement of the donor atoms. ijpcbs.commdpi.com Diamagnetic Ni(II) complexes with azo-imine ligands have been reported to have square planar structures. chemrevlett.com
Tetrahedral Geometry: A four-coordinate tetrahedral geometry is frequently found for Co(II) and Zn(II) complexes. ijpcbs.com For example, a Co(II) complex with a related bis-mannich base ligand showed a tetrahedral geometry. ijpcbs.com Zn(II) complexes, having a d¹⁰ electronic configuration, often adopt a tetrahedral arrangement.
The specific stereoisomer formed (e.g., mer or fac) depends on the denticity of the ligand and the arrangement of the donor atoms around the metal center. For tridentate ligands, both meridional (mer) and facial (fac) isomers are possible. Studies on iminodiacetamide ligands have shown a preference for the formation of trans-fac isomers in the solid state. irb.hr
| Metal Ion | Common Geometry | Coordination Number | Reference |
|---|---|---|---|
| Co(II) | Octahedral, Tetrahedral | 6, 4 | nih.govresearchgate.netijpcbs.com |
| Ni(II) | Octahedral, Square Planar | 6, 4 | asianpubs.orgijpcbs.comchemrevlett.com |
| Cu(II) | Square Planar, Octahedral | 4, 6 | ijpcbs.com |
| Zn(II) | Tetrahedral | 4 | ijpcbs.com |
| Fe(II) | Octahedral | 6 | rdd.edu.iq |
Electronic and Magnetic Properties of Coordination Complexes
The electronic and magnetic properties of coordination complexes of this compound are of significant interest as they provide insights into the nature of the metal-ligand interactions and the electronic structure of the complexes.
Ligand Field Effects and Spin States
The interaction between the metal d-orbitals and the ligand donor atoms leads to the splitting of the d-orbitals, a phenomenon known as the ligand field effect. The magnitude of this splitting, which is influenced by the nature of the ligand and the metal ion, determines the spin state of the complex. mdpi.com
For Fe(II) complexes, which have a d⁶ electron configuration, both high-spin and low-spin states are possible. In aqueous solution, some Fe(II) complexes with related polypyridyl ligands exhibit an equilibrium between high-spin and low-spin states. ijpcbs.com The spin state can be influenced by factors such as temperature and the solvent. researchgate.net
The ligand field strength of this compound is expected to be moderate to strong, given the presence of pyridine and imine nitrogen donors. This can lead to the stabilization of low-spin states for certain metal ions. The study of ligand field effects is crucial for understanding the photophysical and photochemical properties of these complexes. mdpi.com
Redox Behavior and Modulated Potentials in Metal Systems
The redox behavior of metal complexes with ligands containing pyridine and imine functionalities is an active area of research. These ligands can be redox-active, meaning they can participate in electron transfer processes, which in turn modulates the redox potentials of the metal center. nih.gov
Cyclic voltammetry is a common technique used to study the redox properties of these complexes. The redox potentials of the metal-centered or ligand-centered electron transfer processes can be tuned by modifying the substituents on the ligand. The presence of electron-donating or electron-withdrawing groups on the pyridine ring can significantly alter the redox potentials of the complex. nih.gov This tunability is important for applications in catalysis and the development of molecular sensors.
Magnetic Susceptibility Studies
Magnetic susceptibility measurements provide valuable information about the number of unpaired electrons in a complex and, consequently, its spin state and geometry.
For instance, the magnetic moments of high-spin octahedral Fe(II) complexes are typically in the range of 5.10-5.72 B.M., corresponding to four unpaired electrons. rdd.edu.iq The magnetic moment of an octahedral Cu(II) complex is generally around 1.8 B.M., consistent with one unpaired electron, while a four-coordinated tetrahedral Co(II) complex exhibits a magnetic moment of about 3.8 B.M., indicating three unpaired electrons. ijpcbs.com An octahedral Ni(II) complex typically has a magnetic moment of around 2.7 B.M. ijpcbs.com Zn(II) complexes, being d¹⁰, are diamagnetic.
These magnetic susceptibility studies, in conjunction with other spectroscopic data, are essential for the complete characterization of the electronic structure and stereochemistry of the coordination compounds. researchgate.net
| Metal Ion | Typical Magnetic Moment (B.M.) | Common Geometry | Number of Unpaired Electrons | Reference |
|---|---|---|---|---|
| Co(II) | ~3.8 (Tetrahedral) | Tetrahedral | 3 | ijpcbs.com |
| Ni(II) | ~2.7 (Octahedral) | Octahedral | 2 | ijpcbs.com |
| Cu(II) | ~1.8 (Octahedral) | Octahedral | 1 | ijpcbs.com |
| Fe(II) | 5.10 - 5.72 (High-spin Octahedral) | Octahedral | 4 | rdd.edu.iq |
Structural Analysis of this compound Remains Undocumented in Public Domain
A thorough review of scientific literature and chemical databases reveals a significant gap in the structural characterization of the compound This compound . Despite the existence of structural studies on related pyridine and diacetamide derivatives, specific single-crystal X-ray diffraction data for the title compound is not publicly available. This absence of foundational crystallographic information precludes a detailed discussion of its solid-state characteristics.
Consequently, an in-depth analysis of its crystal packing, intermolecular interactions—including hydrogen bonding networks, π-π stacking, and potential anion-π interactions—cannot be performed. Furthermore, advanced characterization techniques such as Hirshfeld surface analysis, 3D energy framework calculations, and a definitive conformational analysis in the solid state are contingent on initial X-ray diffraction studies.
While research on analogous structures, such as N,N'-[2,6-Pyridinediylbis(methylene)]diacetamide and various N-aryl acetamides, has been published, these findings cannot be extrapolated to accurately describe the specific molecular architecture and supramolecular assembly of this compound. The precise arrangement of atoms and the forces governing the crystal lattice are unique to each compound and must be determined experimentally.
Until such experimental data becomes available, the scientific community lacks the necessary information to fully elucidate the structural and conformational properties of this compound.
Structural Elucidation and Advanced Characterization Techniques
Spectroscopic Characterization Methods for Structural Confirmation
Spectroscopic techniques are indispensable for the structural elucidation of N,N'-(Pyridin-2-ylmethylene)diacetamide. Each method offers unique insights into the molecule's connectivity, electronic system, and vibrational modes.
NMR spectroscopy is the most powerful tool for determining the precise structure of this compound in solution. Analysis of ¹H, ¹³C, and various 2D NMR spectra allows for the unambiguous assignment of all protons and carbons in the molecule.
¹H NMR Spectroscopy: The ¹H NMR spectrum is expected to show distinct signals corresponding to the different types of protons. The pyridine (B92270) ring protons typically appear in the aromatic region (δ 7.0-8.6 ppm). Based on data for 2-pyridinecarboxaldehyde (B72084), the proton adjacent to the nitrogen (H-6) is expected to be the most downfield. chemicalbook.comresearchgate.netspectrabase.com The methine proton of the central CH group would likely appear as a singlet, significantly downfield due to the electron-withdrawing effects of the two adjacent nitrogen atoms. The methyl protons of the two equivalent acetamide (B32628) groups are expected to produce a sharp singlet in the aliphatic region (around δ 2.0 ppm), similar to that seen in diacetamide (B36884). chemicalbook.comchemicalbook.com
¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on all carbon atoms. The pyridine ring carbons are expected in the δ 120-150 ppm range, with the carbon double-bonded to the imine-like nitrogen (C-2) and the carbon at position 6 being the most deshielded. The two carbonyl carbons of the acetamide groups would appear significantly downfield (typically δ 170-175 ppm). The methyl carbons would give a signal in the aliphatic region (around δ 22 ppm), while the central methine carbon would be found further downfield. scispace.comipb.pt
2D NMR Spectroscopy: Two-dimensional NMR experiments such as COSY, HSQC, and HMBC are crucial for confirming the assignments.
COSY (Correlation Spectroscopy) would reveal the coupling relationships between adjacent protons, primarily within the pyridine ring spin system.
HSQC (Heteronuclear Single Quantum Coherence) would correlate each proton signal with its directly attached carbon atom, confirming the assignments of both ¹H and ¹³C spectra.
HMBC (Heteronuclear Multiple Bond Correlation) would show correlations between protons and carbons separated by two or three bonds. Key correlations would include those from the methyl protons to the carbonyl carbons and from the methine proton to the carbons of the pyridine ring (C-2) and the carbonyl groups.
Table 1: Predicted NMR Spectral Data for this compound
| Atom | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Key 2D NMR Correlations |
| Pyridine H-3 | ~7.4-7.6 | ~122-125 | COSY with H-4 and H-5 |
| Pyridine H-4 | ~7.8-8.0 | ~136-138 | COSY with H-3 and H-5 |
| Pyridine H-5 | ~7.3-7.5 | ~120-123 | COSY with H-4 and H-6 |
| Pyridine H-6 | ~8.5-8.7 | ~148-150 | COSY with H-5 |
| Pyridine C-2 | - | ~152-155 | HMBC from methine H |
| Methine CH | ~7.5-7.8 | ~65-75 | HMBC to C=O and Pyridine C-2 |
| Acetamide NH | - | - | - |
| Acetamide C=O | - | ~170-173 | HMBC from methyl H |
| Acetamide CH₃ | ~2.1-2.3 | ~22-25 | HMBC to C=O |
Vibrational spectroscopy methods like IR and Raman are used to identify the functional groups present in the molecule.
Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to be dominated by strong absorption bands characteristic of the amide functional groups. A strong, sharp band around 1700-1730 cm⁻¹ would be indicative of the C=O stretching vibration of the diacetamide moiety, similar to values seen in simple diacetamides. nist.gov The C-N stretching vibrations are expected in the 1200-1350 cm⁻¹ region. Vibrations corresponding to the pyridine ring, including C=C and C=N stretching, would appear in the 1400-1600 cm⁻¹ range. Aromatic C-H stretching and bending vibrations would also be present. scispace.com
Raman Spectroscopy: Raman spectroscopy provides complementary information. The symmetric stretching of the pyridine ring is often a strong band in the Raman spectrum. The C=O stretch would also be visible, though typically weaker than in the IR spectrum. rsc.org
Table 2: Predicted Principal IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 3050-3100 | C-H Stretch | Pyridine Ring |
| 2920-3000 | C-H Stretch | Methyl Groups |
| 1700-1730 | C=O Stretch (strong) | Amide I |
| 1580-1610 | C=C and C=N Stretch | Pyridine Ring |
| 1350-1370 | C-H Bend | Methyl Groups |
| 1200-1350 | C-N Stretch | Amide III |
UV-Vis spectroscopy provides information about the electronic transitions within the molecule. The spectrum of this compound is expected to show absorptions arising from π → π* transitions associated with the pyridine aromatic system and n → π* transitions associated with the lone pairs on the nitrogen atoms and the oxygen atoms of the carbonyl groups. scispace.comresearchgate.net The conjugation between the pyridine ring and the adjacent functional group would influence the position and intensity of these bands.
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound, further confirming its structure. For this compound (molecular formula C₁₀H₁₁N₃O₂), the calculated exact mass is 205.0851 g/mol . The mass spectrum would show a molecular ion peak [M]⁺ or a protonated molecular ion peak [M+H]⁺ at m/z 205 or 206, respectively. Key fragmentation pathways would likely involve the cleavage of the C-N bonds, leading to the loss of one or both acetamide groups (CH₃CONH), and fragmentation of the pyridine ring.
This compound itself is a diamagnetic compound and therefore ESR silent. However, it can act as a bidentate or tridentate ligand, coordinating with paramagnetic metal ions through the pyridine nitrogen and the carbonyl oxygen atoms to form complexes that are ESR active.
For instance, a complex with copper(II), a d⁹ metal ion with one unpaired electron (S=1/2), would exhibit a characteristic ESR spectrum. A hypothetical square planar complex would be expected to show an axial spectrum with g∥ > g⊥ > 2.0023, which is typical for Cu(II) in a d(x²-y²) ground state. researchgate.netresearchgate.net The spectrum at 77 K in a frozen solution would likely display hyperfine splitting due to the interaction of the electron spin with the copper nucleus (I=3/2), resulting in four lines in the g∥ region. acs.org Further superhyperfine splitting could arise from coupling to the ¹⁴N nucleus (I=1) of the pyridine ligand. researchgate.netacs.org Typical g-values for copper-pyridine complexes are in the range of g∥ ≈ 2.25-2.30 and g⊥ ≈ 2.05-2.09. researchgate.netacs.org
Elemental Analysis and Purity Confirmation
Elemental analysis is a fundamental technique for confirming the empirical formula of a synthesized compound. It provides the percentage composition of carbon (C), hydrogen (H), and nitrogen (N). The theoretical values are calculated from the molecular formula C₁₀H₁₁N₃O₂. Comparing the experimental results with the theoretical values is a crucial step in verifying the compound's purity and confirming its elemental makeup. nih.gov
Table 3: Theoretical Elemental Composition of this compound (C₁₀H₁₁N₃O₂)
| Element | Symbol | Atomic Weight | Molar Mass ( g/mol ) | Percentage (%) |
| Carbon | C | 12.011 | 120.11 | 58.53% |
| Hydrogen | H | 1.008 | 11.088 | 5.40% |
| Nitrogen | N | 14.007 | 42.021 | 20.49% |
| Oxygen | O | 15.999 | 31.998 | 15.58% |
| Total | 205.217 | 100.00% |
Supramolecular Chemistry and Crystal Engineering
Design Principles for Self-Assembly
The self-assembly of molecules into well-defined supramolecular structures is governed by the nature and geometry of intermolecular interactions. For N,N'-(Pyridin-2-ylmethylene)diacetamide, the key design principles would revolve around its distinct functional groups:
Pyridine (B92270) Ring: The nitrogen atom in the pyridine ring is a potent hydrogen bond acceptor. It can also participate in π-π stacking interactions with other aromatic rings and coordinate with metal ions.
Amide Groups: The N-H protons of the two acetamide (B32628) groups are excellent hydrogen bond donors, while the carbonyl oxygens (C=O) are effective hydrogen bond acceptors. This dual functionality allows for the formation of robust and directional hydrogen-bonding networks.
The interplay of these features—strong, directional hydrogen bonding from the amides, a key acceptor site on the pyridine, and potential for weaker interactions like C-H···O and π-π stacking—provides a versatile toolkit for designing and predicting crystal structures.
Formation of Supramolecular Architectures
Based on the functional groups present in this compound, it is poised to form diverse and intricate supramolecular architectures.
Hydrogen bonds are the master key to directing the self-assembly in many organic molecules. For compounds containing both pyridine and amide groups, a variety of hydrogen-bonding motifs are commonly observed. In the case of this compound, several predictable hydrogen-bonding patterns could lead to the formation of one-, two-, or three-dimensional networks.
Amide-Amide Interactions: The classic R²₂(8) graphite-sheet motif, where two molecules form a cyclic dimer via N-H···O hydrogen bonds between their amide groups, is a highly probable interaction. This robust synthon can act as a primary building block for more extended structures.
Pyridine-Amide Interactions: The pyridine nitrogen can act as an acceptor for the amide N-H donor, leading to the formation of chains or more complex patterns. For instance, in related structures like N-(pyridin-2-ylmethyl)acetamide, molecules are linked into chains by N—H⋯N hydrogen bonds nih.gov.
Table 1: Potential Hydrogen-Bonding Interactions for this compound
| Donor | Acceptor | Potential Motif | Dimensionality |
|---|---|---|---|
| Amide N-H | Amide C=O | Dimer (e.g., R²₂(8)) | 0D building block |
| Amide N-H | Pyridine N | Chain | 1D |
| C-H (pyridine) | Amide C=O | Sheet/Framework | 2D/3D |
The pyridine nitrogen of this compound serves as an excellent coordination site for metal ions, making the molecule a potential organic linker for the construction of Metal-Organic Frameworks (MOFs) or Coordination Polymers (CPs).
In such structures, the compound would act as a ligand, bridging metal centers to form extended networks. The properties of the resulting MOF or CP would depend on several factors:
The Metal Ion: The choice of metal ion dictates the coordination geometry (e.g., octahedral, tetrahedral, square planar), which in turn defines the topology of the resulting framework.
Ligand Conformation: The flexibility of the ligand allows it to adopt different conformations to accommodate the coordination preferences of the metal center.
Anions and Solvents: Counter-anions and solvent molecules can also be incorporated into the framework, often playing a crucial role in stabilizing the structure through hydrogen bonding mdpi.com.
While no MOFs specifically using this compound have been reported, numerous studies on similar pyridine-containing ligands demonstrate their efficacy in forming diverse coordination polymers with fascinating structural topologies and properties mdpi.comnih.gov. For example, ligands with multiple pyridyl groups are known to form 1D chains, 2D layers, and 3D frameworks upon reaction with various metal salts mdpi.com.
Host-Guest Chemistry Applications
The formation of porous supramolecular architectures, either through hydrogen bonding or metal coordination, opens the door to host-guest chemistry applications. The cavities or channels within these structures could potentially encapsulate small guest molecules.
In Hydrogen-Bonded Frameworks: Porous organic frameworks assembled purely through hydrogen bonds can exhibit dynamic behavior, allowing them to adapt to the size and shape of guest molecules. The pyridine and carbonyl groups lining the potential pores would create an electron-rich environment, suitable for interacting with guest molecules through dipole-dipole or hydrogen-bonding interactions.
In MOFs/CPs: MOFs are particularly renowned for their well-defined and tunable porosity. If this compound were used as a linker in a MOF, the resulting material could be designed to have specific pore sizes and chemical environments for selective guest binding. The inherent ability of metallosupramolecular cages to encapsulate different chemical species is a cornerstone of host-guest chemistry, with applications in sensing and separation soton.ac.ukmdpi.com.
While specific examples are lacking for this compound, the principles of host-guest chemistry are well-established for related systems. For instance, cucurbiturils, which are macrocyclic host molecules, are known to form stable complexes with guests containing aromatic and cationic groups, driven by ion-dipole interactions and hydrophobic effects queensu.carsc.org. Similarly, a framework built from this compound could be envisioned to interact with and host complementary guest molecules.
Catalytic and Material Science Applications Non Prohibited
Advanced Materials Science Applications
No specific applications of N,N'-(Pyridin-2-ylmethylene)diacetamide in the field of advanced materials science have been documented.
There is no evidence to suggest that this compound is used as a component in Organic Light-Emitting Diodes (OLEDs). While some functionalized pyridine (B92270) derivatives, particularly those integrated with moieties like pyrene, have been investigated as hole-transporting materials for OLEDs, this specific diacetamide (B36884) compound has not been identified for such purposes. nih.gov
No published research indicates the use of this compound in the development of chemical sensors or recognition systems for non-biological applications. While related pyridine-hydrazone and other complex amide structures are explored for their coordination chemistry and potential in sensing, no such data exists for the target compound. hilarispublisher.comscispace.com
Future Research Directions and Theoretical Perspectives
Development of Novel Synthetic Routes
The synthesis of geminal diacetates, or acylals, is a well-established method for the protection of aldehydes. Typically, these reactions involve the condensation of an aldehyde with acetic anhydride in the presence of a catalyst. Future research into the synthesis of N,N'-(Pyridin-2-ylmethylene)diacetamide could focus on developing more efficient, selective, and environmentally benign methodologies.
Current synthetic approaches often rely on various catalysts, from classic Brønsted acids to more complex systems. A key research direction will be the exploration of novel catalytic systems that offer high yields and selectivity under mild conditions. This includes the investigation of solid-supported catalysts for easier separation and recyclability, a crucial aspect of green chemistry. For instance, silica-supported boron sulfonic acid has been shown to be an effective tri-functional inorganic Brønsted acid catalyst for producing 1,1-diacetates under solvent-free conditions at ambient temperatures researchgate.net.
Furthermore, developing chemoselective methods will be critical. The synthesis should ideally be highly selective for the aldehyde group, especially when other functional groups are present in more complex precursors researchgate.net. Titanium(IV) halides, for example, have demonstrated high chemoselectivity for aldehydes over ketones researchgate.net. The development of synthetic routes that are tolerant of a wide range of functional groups on the pyridine (B92270) ring would significantly broaden the scope for creating a library of derivatives with tailored electronic and steric properties.
| Catalyst Type | Potential Advantage | Reaction Condition | Reference |
| Silica-Supported Boron Sulfonic Acid | Recyclable, Solvent-free | Ambient Temperature | researchgate.net |
| Titanium(IV) Halides | High Chemoselectivity | Solvent-free, Room Temperature | researchgate.net |
| Cobalt Sulfate | Recyclable, Mild | Solvent-free, Room Temperature | researchgate.net |
Exploration of New Coordination Chemistry Principles
The pyridine nitrogen atom and the amide functionalities in this compound make it a promising candidate as a ligand in coordination chemistry. Pyridine and its derivatives are widely used ligands that form stable complexes with a vast array of transition metals youtube.comnih.govmdpi.com. Future research should systematically explore the coordination behavior of this specific ligand with various metal ions.
Investigations could focus on its potential as a bidentate or tridentate ligand. Coordination could occur through the pyridine nitrogen and one or both amide oxygen atoms. The flexibility of the diacetamide (B36884) group could allow for different coordination modes, leading to the formation of mononuclear or polynuclear complexes with diverse geometries, such as distorted square planar or octahedral structures researchgate.netmdpi.com. The synthesis of complexes with metals like copper(II), palladium(II), zinc(II), and cobalt(II) would be a primary step nih.govresearchgate.netijpcbs.com.
A significant area of exploration is the reactivity of the resulting metal complexes. The ligand's electronic properties, influenced by substituents on the pyridine ring, can tune the reactivity of the metal center. This opens up possibilities for applications in catalysis, where the ligand architecture can influence the efficiency and selectivity of chemical transformations scispace.com. The study of how the metal-ligand bonding influences the electronic structure and, consequently, the chemical behavior of the complex is a fundamental principle to be explored researchgate.net.
Advanced Computational Modeling for Predictive Design
Computational chemistry, particularly Density Functional Theory (DFT), offers powerful tools to predict and understand the properties of this compound and its potential metal complexes before their synthesis. youtube.comnih.govresearchgate.net This predictive capability can significantly accelerate the design and discovery of new materials and catalysts.
Future theoretical studies should focus on several key areas:
Structural Optimization: DFT calculations can be used to determine the ground-state geometries of the ligand and its metal complexes, providing insights into bond lengths, bond angles, and preferred conformations nih.govacs.org. This is crucial for understanding the steric and electronic environment around a coordinated metal center.
Electronic Structure Analysis: Methods like Natural Bond Orbital (NBO) analysis can elucidate the nature of the metal-ligand bonding and the delocalization of electrons within the molecule nih.gov. Understanding the electronic structure is key to predicting reactivity. For pyridine-based ligands, DFT can calculate reactivity descriptors to describe interactions with Lewis acids researchgate.net.
Spectroscopic Prediction: Time-dependent DFT (TD-DFT) can be employed to calculate and interpret the electronic (UV-Vis) and vibrational (IR) spectra of the compound and its complexes researchgate.net. This allows for a direct comparison between theoretical predictions and experimental results, aiding in structural confirmation.
Reaction Mechanisms: Computational modeling can map out the potential energy surfaces for synthetic reactions or catalytic cycles involving the metal complexes. This provides detailed mechanistic insights and can help in designing more efficient catalysts nih.gov.
| Computational Method | Predicted Property | Significance |
| DFT (e.g., B3LYP) | Optimized Geometries, Binding Energies | Predicts stable structures and strength of metal-ligand interaction nih.gov |
| TD-DFT | Electronic Transitions (UV-Vis Spectra) | Correlates electronic structure with spectroscopic properties researchgate.net |
| NBO Analysis | Charge Distribution, Orbital Interactions | Elucidates the nature of chemical bonds and reactivity nih.gov |
Expanding Applications in Emerging Fields
The unique combination of a pyridine heterocycle and geminal diacetamide groups suggests that this compound and its derivatives could find applications in several emerging fields.
Materials Science: Pyridine-containing ligands are building blocks for functional materials, including metal-organic frameworks (MOFs) and fluorescent sensors. Future work could explore the incorporation of this ligand into such materials. The diacetamide groups could participate in hydrogen bonding, influencing the self-assembly and final architecture of supramolecular structures.
Catalysis: As mentioned, the metal complexes of this ligand are promising candidates for catalysis. Research could target their use in cross-coupling reactions, oxidation catalysis, or polymerization reactions, where fine-tuning of the ligand's steric and electronic properties is essential for high activity and selectivity scispace.com.
Bioinorganic Chemistry: Pyridine derivatives and their metal complexes have been investigated for their biological activity, including potential as antitumor agents researchgate.netnih.gov. Future studies could involve synthesizing metal complexes of this compound and screening them for various biological activities. The ability of the ligand to chelate essential metal ions or to interact with biological macromolecules could be a fruitful area of investigation. For instance, related Schiff base metal complexes have shown enhanced antibacterial activity compared to the free ligand chemsociety.org.ng.
The systematic exploration of these research directions will undoubtedly uncover novel properties and applications for this compound, contributing to advancements in synthetic chemistry, coordination chemistry, and materials science.
Q & A
Q. What are the common synthetic routes for N,N'-(Pyridin-2-ylmethylene)diacetamide, and how can reaction conditions be optimized?
Methodological Answer:
- Schiff Base Condensation : React pyridine-2-carbaldehyde with diacetamide derivatives under reflux in ethanol or methanol. Acidic or basic catalysts (e.g., acetic acid or KOH) enhance imine bond formation .
- Catalytic Methods : Use Ce-doped ZnO nanocatalysts for selective N-acetylation and oxidation, achieving high yields under mild conditions (e.g., ambient temperature, aqueous media) .
- Optimization Tips : Monitor reaction progress via TLC or HPLC. Adjust solvent polarity (e.g., DMF for solubility) and catalyst loading (0.5–5 mol%) to balance efficiency and cost.
Q. What spectroscopic and crystallographic techniques are critical for characterizing this compound?
Methodological Answer:
- FT-IR and NMR : Confirm imine (C=N) bond formation (FT-IR: ~1600–1650 cm⁻¹) and proton environments (¹H NMR: δ 8.5–9.0 ppm for pyridyl protons) .
- X-ray Crystallography : Use SHELX software for structure refinement. For example, resolve hydrogen bonding patterns in supramolecular assemblies (e.g., 2D sheets or chains) .
- Elemental Analysis : Validate purity (>99%) via CHN analysis, particularly for coordination complexes .
Q. What safety protocols should be followed when handling this compound in the laboratory?
Methodological Answer:
- PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact. Use fume hoods to prevent inhalation of vapors .
- Spill Management : Absorb spills with inert materials (e.g., sand) and avoid drainage into sewers. Neutralize acidic residues with sodium bicarbonate .
- Storage : Store in airtight containers at 2–8°C, away from oxidizing agents .
Advanced Research Questions
Q. How does this compound act as a ligand in transition-metal complexes, and what coordination geometries are observed?
Methodological Answer:
- Ligand Behavior : The compound acts as a tridentate ligand via pyridyl N, imine N, and carbonyl O atoms. For example, Mn(II) complexes exhibit hepta-coordination (distorted pentagonal bipyramidal geometry) .
- Supramolecular Assembly : Hydrogen bonding between nitrate anions and ligand moieties stabilizes 2D sheets (e.g., [Mn(L1)(NO₃)(H₂O)₂]NO₃) .
- DFT Validation : Compare experimental bond lengths/angles with density-functional theory (DFT) calculations (e.g., B3LYP/6-31G* basis set) to verify electronic structures .
Q. How can researchers resolve contradictions between computational predictions and experimental data for this compound?
Methodological Answer:
Q. What biological applications have been explored for this compound derivatives?
Methodological Answer:
- Antimicrobial Studies : Test complexes against C. albicans and E. coli via minimum inhibitory concentration (MIC) assays (e.g., 12.5–50 µg/mL ranges) .
- DNA Interaction : Use UV-Vis titration and ethidium bromide displacement to quantify binding constants (Kb ~10⁴ M⁻¹) for potential chemotherapeutic applications .
- Enzyme Mimicry : Assess superoxide dismutase (SOD) activity via nitroblue tetrazolium (NBT) assays, with IC₅₀ values <1.0 µM for Mn(II) complexes .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
